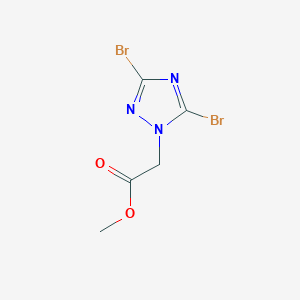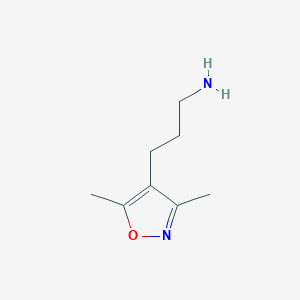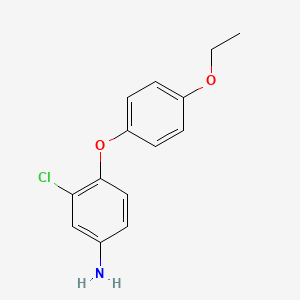
1-苄基-5-氧代吡咯烷-3-羰基氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H12ClNO2 . It is also known by other names such as 1-(benzyl)-5-keto-pyrrolidine-3-carbonyl chloride and 5-oxo-1-(phenylmethyl)pyrrolidine-3-carbonyl chloride .
Synthesis Analysis
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride involves the use of thionyl chloride in dichloromethane. The compound is heated to boiling, gradually dissolved, and then thionyl chloride is slowly added dropwise with stirring. The reaction is sustained for 24 hours, naturally cooled, and the solvent is spin-dried .科学研究应用
新型化合物的合成与表征
对1-苄基-5-氧代吡咯烷-3-羰基氯和相关化合物的研究已导致各种新型化合物的合成和表征。例如,通过1,4-苯并二氧杂环-2-羰基氯与5-(4-氨基苯基)-1,3,4-恶二唑和-噻二唑-2-硫醇的反应,实现了含有1,4-苯并二氧杂环片段的新型双杂环的合成。这些化合物通过用苄基氯处理进一步改性成S-苄基衍生物,展示了羰基氯衍生物在合成具有化学和药理学各个领域潜在应用的双杂环化合物方面的多功能性 (Avakyan 等,2014)。
催化和有机合成
已发现羰基氯衍生物(如1-苄基-5-氧代吡咯烷-3-羰基氯)在催化和有机合成中发挥重要作用。例如,已经研究了由钴配合物催化的苄基氯的双羰基化反应,结果表明亚钴氯化物与吡啶基或吡嗪基配体结合可以显着提高苯丙酮酸的产率,展示了这些配合物在催化合成过程中的潜力 (李广兴,2005)。
药物化学应用
在药物化学中,1-苄基-5-氧代吡咯烷-3-羰基氯的衍生物已用于合成具有潜在治疗活性的化合物。吡啶-2-羧酸N′-(4-氯代苯甲酰)-酰肼及其Co(II)、Ni(II)和Cu(II)配合物的合成、光谱表征和体外抗菌研究展示了羰基氯衍生物在开发新型抗菌剂中的应用。这些配合物已证明对各种细菌和真菌物种具有有希望的生物活性,突出了此类化合物在寻找新的治疗剂中的重要性 (Singh & Singh,2012)。
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
The pyrrolidine ring and its derivatives, including this compound, are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring, such as this one, have been used to obtain biologically active compounds for the treatment of human diseases .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of their activity.
Cellular Effects
The effects of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves covalent interactions with the active sites of enzymes, resulting in the modification of their activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health .
Metabolic Pathways
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their levels within the cell . These interactions can lead to changes in the overall metabolic profile of the cell, influencing various biochemical processes .
Transport and Distribution
The transport and distribution of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular sites to exert its effects .
Subcellular Localization
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTRVDUUKLHFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555519 |
Source


|
| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114368-05-7 |
Source


|
| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)




